molecular formula C12H12N2O3 B1676918 Nalidixic acid CAS No. 389-08-2

Nalidixic acid

Cat. No.: B1676918
CAS No.: 389-08-2
M. Wt: 232.23 g/mol
InChI Key: MHWLWQUZZRMNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Mechanism of Action

    Target of Action

    Nalidixic acid, a synthetic 1,8-naphthyridine antimicrobial agent, primarily targets the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) in DNA, facilitating replication and transcription processes in bacteria .

    Mode of Action

    This compound’s active metabolite, hydroxythis compound , binds strongly but reversibly to DNA . This binding interferes with the synthesis of RNA, and consequently, with protein synthesis . By inhibiting DNA gyrase, this compound prevents the unwinding of DNA, thereby inhibiting bacterial DNA replication .

    Biochemical Pathways

    The inhibition of DNA gyrase by this compound affects the DNA replication pathway in bacteria. This disruption of DNA replication prevents the bacteria from multiplying and growing, leading to a bacteriostatic effect at lower concentrations . At higher concentrations, this compound can have a bactericidal effect, killing the bacteria instead of merely inhibiting their growth .

    Pharmacokinetics

    Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract . It reaches peak blood concentrations in two to four hours . The daily urinary recovery of the administered drug is approximately 80% at steady state . This compound is partially metabolized in the liver and has an elimination half-life of 6-7 hours, which can be significantly longer in cases of renal impairment .

    Result of Action

    This compound has marked antibacterial activity against gram-negative bacteria including Enterobacter species, Escherichia coli, Morganella Morganii; Proteus Mirabilis, Proteus vulgaris, and Providencia rettgeri . It is used clinically to treat urinary tract infections caused by these susceptible gram-negative microorganisms .

    Biochemical Analysis

    Biochemical Properties

    Nalidixic acid plays a crucial role in biochemical reactions by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, thereby halting DNA synthesis. This interaction is specific to bacterial enzymes, making this compound effective against bacterial infections while having minimal impact on human cells .

    Cellular Effects

    This compound exerts significant effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA synthesis, leading to cell death. In bacterial cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of DNA gyrase and topoisomerase IV results in the accumulation of DNA breaks, which triggers the bacterial SOS response and ultimately leads to cell death .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding to the A subunit of DNA gyrase and the C subunit of topoisomerase IV. This binding interferes with the enzymes’ ability to introduce negative supercoils into DNA, which is essential for DNA replication and transcription. By stabilizing the DNA-enzyme complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and inhibition of bacterial growth .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. Initially, this compound rapidly inhibits DNA synthesis, leading to a decrease in bacterial growth. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound is relatively stable under laboratory conditions, but prolonged exposure can lead to the development of bacterial resistance .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and central nervous system toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antibacterial activity but increases the risk of adverse effects .

    Metabolic Pathways

    This compound is metabolized in the liver, primarily through hydroxylation to form hydroxythis compound. This metabolite retains antibacterial activity and contributes to the overall effectiveness of this compound. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the conversion of this compound to its active metabolite. The presence of hydroxythis compound in the bloodstream ensures sustained antibacterial activity .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in bacterial cells, where it exerts its antibacterial effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability. Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound .

    Subcellular Localization

    This compound primarily localizes in the cytoplasm of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV. The subcellular localization of this compound is crucial for its antibacterial activity, as it needs to reach its target enzymes to inhibit DNA synthesis. Post-translational modifications and targeting signals may influence the localization and activity of this compound within bacterial cells .

    Preparation Methods

    • Nalidixic acid is synthesized from 2-methylpyridine to form 2-amino-5-methylpyridine.
    • The latter compound is then condensed with ethyl formate and diethyl oxalate to produce N-(2-methyl-5-amino-pyridine)methylene malonate.
    • Cyclization at 260-270°C followed by hydrolysis with sodium hydroxide yields 7-methyl-1,8-naphthyridine-4-hydroxy-3-carboxylic acid.
    • Finally, N-alkylation with bromoethane leads to this compound .
  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MHWLWQUZZRMNGJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H12N2O3
    Record name NALIDIXIC ACID
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20720
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    3374-05-8 (hydrochloride salt, anhydrous)
    Record name Nalidixic acid [USAN:USP:INN:BAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389082
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID3020912
    Record name Nalidixic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID3020912
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    232.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Nalidixic acid is a cream-colored powder. (NTP, 1992), Solid
    Record name NALIDIXIC ACID
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20720
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Nalidixic Acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0014917
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Solubility

    less than 1 mg/mL at 70 °F (NTP, 1992), Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1., PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES, 2.30e+00 g/L
    Record name NALIDIXIC ACID
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20720
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Nalidixic acid
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00779
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name NALIDIXIC ACID
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3241
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Nalidixic Acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0014917
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Mechanism of Action

    Evidence exists for Nalidixic acid that its active metabolite, hydroxynalidixic acid, binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis., IT APPEARS TO ACT BY INHIBITING DNA SYNTH.
    Record name Nalidixic acid
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00779
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name NALIDIXIC ACID
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3241
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Color/Form

    PALE BUFF, CRYSTALLINE POWDER, WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER

    CAS No.

    389-08-2
    Record name NALIDIXIC ACID
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20720
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Nalidixic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=389-08-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Nalidixic acid [USAN:USP:INN:BAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389082
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Nalidixic acid
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00779
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name nalidixic acid
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757432
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name nalidixic acid
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82174
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Nalidixic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID3020912
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Nalidixic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.241
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name NALIDIXIC ACID
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B91HWA56M
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name NALIDIXIC ACID
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3241
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Nalidixic Acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0014917
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    444 to 446 °F (NTP, 1992), 229-230 °C, 229.5 °C
    Record name NALIDIXIC ACID
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20720
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Nalidixic acid
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00779
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name NALIDIXIC ACID
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3241
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Nalidixic Acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0014917
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Synthesis routes and methods I

    Procedure details

    The culture medium LB (Tryptone 10 g/L, yeast extract 5 g/L, NaCl 10 g/L) that once autoclaved was supplemented with 25 μg/mL of kanamycin was used to grow E. coli S17-1 λ pir. Once the stationary phase was achieved, 0.2-0.3 A600 units of the App culture and 0.6-0.8 A600 units of the E. coli culture were added to 1 mL of a 10 mM solution of MgSO4. Next it was centrifuged during 2 minutes at 15,000 g and the pellet so obtained was resuspended in 200 μl of a 10 mM MgSO4 solution. Once the mixture of both cultures had been done, this was extended on a 2.5 cm and 0.45 μM nitrocellulose filter previously placed on a Petri dish containing TSYN medium supplemented with 15 g/L Noble agar. After incubation during 6 hours at 37 C., the filter with the conjugation was placed in a tube containing 2 mL of PBS (Na2HPO410 mM, KH2PO4 1 mM, NaCl 137 mM, KCl 2 mM pH 7.4). After vigorous shaking, the filter was removed and the cell suspension was centrifuged during 2 minutes at 15,000 g and the pellet was resuspended in 500 μL of PBS. The so obtained suspension was distributed in Petri dishes with TSYN medium supplemented with 15 g/L Noble Agar, 50 μg/mL kanamycin and 50 μg/mL nalidixic acid, at a rate of 100 μL of cell suspension for each Petri dish. The resulting cultures were incubated at 37 C. for 24-36 hours. With this procedure 65 colonies resistant to kanamicin and nalidixic acid, were obtained for the conjugation with the plasmid pApxIΔH2, which equals a frequency of transformation of 1.3×10−7 for each receptor cell.
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    nitrocellulose
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    kanamycin
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four

    Synthesis routes and methods II

    Procedure details

    85 mutant strains obtained above were inoculated in a 8 ml LB medium containing 50 μg/ml ampicillin in a large test tube, and cultured at 30° C. for 17 hr. The culture medium was inoculated at 1% in a 8 ml medium containing 100 μg/ml ampicillin [16 g/L dipotassium hydrogen phosphate, 14 g/L potassium dihydrogen phosphate, 5 g/L ammonium sulfate, 1 g/L citric acid (anhydrous), 5 g/L casamino acid (manufactured by Difco), 10 g/L glucose, 10 mg/L vitamin B1, 25 mg/L magnesium sulfate heptahydrate, 50 mg/L iron sulfate heptahydrate, 100 mg/L L-proline, adjusted with 10 mol/L sodium hydroxide to pH 7.2, and glucose, vitamin B1, magnesium sulfate heptahydrate and iron sulfate heptahydrate were separately autoclaved and added] in a test tube, and cultured at 30° C. for 24 hr. The culture medium was centrifuged and a culture supernatant was obtained. The accumulated amounts of L-glutamine and L-glutamic acid in the culture supernatant were quantified by high performance liquid chromatography (HPLC), and productivity of L-glutamine and L-glutamic acid was evaluated.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Five
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Six
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Seven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eight
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Nine
    Name
    iron sulfate heptahydrate
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step Ten
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Name
    dipotassium hydrogen phosphate
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Name
    potassium dihydrogen phosphate
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Name
    iron sulfate heptahydrate
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step Eleven

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Nalidixic acid
    Reactant of Route 2
    Nalidixic acid
    Reactant of Route 3
    Nalidixic acid
    Reactant of Route 4
    Reactant of Route 4
    Nalidixic acid
    Reactant of Route 5
    Reactant of Route 5
    Nalidixic acid
    Reactant of Route 6
    Nalidixic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.